

Gramibactin: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gramibactin
Cat. No.:	B1192794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramibactin is a novel lipodepsipeptide siderophore produced by the rhizosphere bacterium *Paraburkholderia graminis*. Its discovery has expanded the known chemistry of iron acquisition in microorganisms, introducing the rare diazeniumdiolate functional group as a high-affinity iron chelator. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of **Gramibactin**, intended for professionals in microbiological research and drug development.

Core Data and Properties

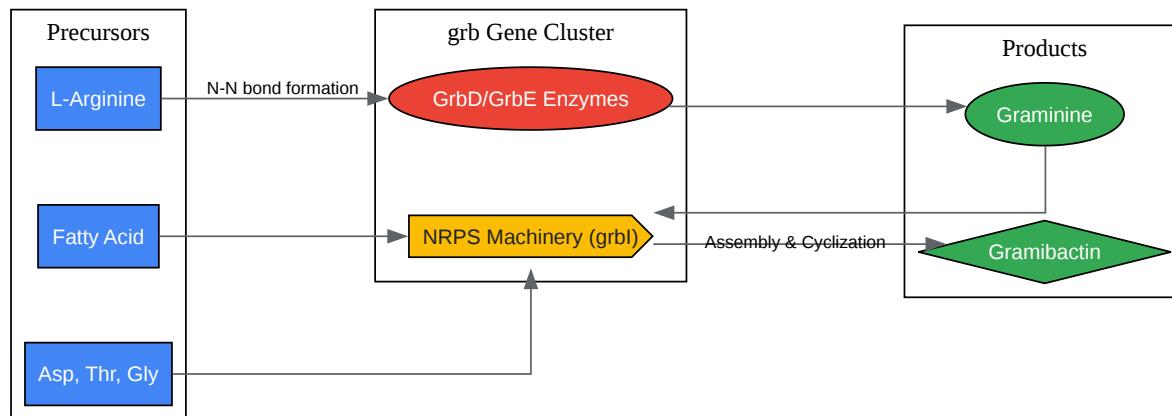
Gramibactin's unique structure and potent iron-binding capabilities are summarized below.

Table 1: Physicochemical Properties of Gramibactin

Property	Value	Source
Molecular Formula	C ₃₂ H ₅₄ N ₁₀ O ₁₆	[1]
Molecular Weight	834.84 g/mol	[1]
Class	Lipodepsipeptide Siderophore	[2] [3]
Producing Organism	Paraburkholderia graminis	[1] [2]
Key Functional Groups	Diazeniumdiolates (N-nitrosohydroxylamines), α -hydroxycarboxylic acid	[3] [4]

Table 2: Iron (Fe³⁺) Binding Characteristics

Parameter	Value	Description	Source
log β	27.6	Overall stability constant for the Fe ³⁺ -Gramibactin complex.	[2] [3] [5]
pFe	-	The negative logarithm of the free Fe ³⁺ concentration at physiological pH 7.4.	[1]
Predominant Species (pH 2-9)	[Fe(GBT)] ⁻	The primary form of the iron-gramibactin complex in acidic to neutral conditions.	[1]
Predominant Species (pH > 9)	[Fe(GBT)(OH) ₂] ³⁻	A dihydroxo species becomes the major form in alkaline conditions.	[1]


Discovery and Biosynthesis

The discovery of **Gramibactin** was a result of a genome mining approach, targeting the genome of *Paraburkholderia graminis* for nonribosomal peptide synthetase (NRPS) gene

clusters.^[1] This bioinformatic analysis led to the identification of the grb gene cluster, which was hypothesized and subsequently confirmed to be responsible for **Gramibactin** biosynthesis.^{[1][6]}

Biosynthetic Pathway Overview

Gramibactin is assembled by a large NRPS machinery encoded by the grb gene cluster.^{[6][7]} The precursor for the novel amino acid graminine, which contains the diazeniumdiolate moiety, has been identified as L-arginine.^[8] The biosynthesis involves the condensation of several amino acid residues and a fatty acid tail, followed by cyclization.

[Click to download full resolution via product page](#)

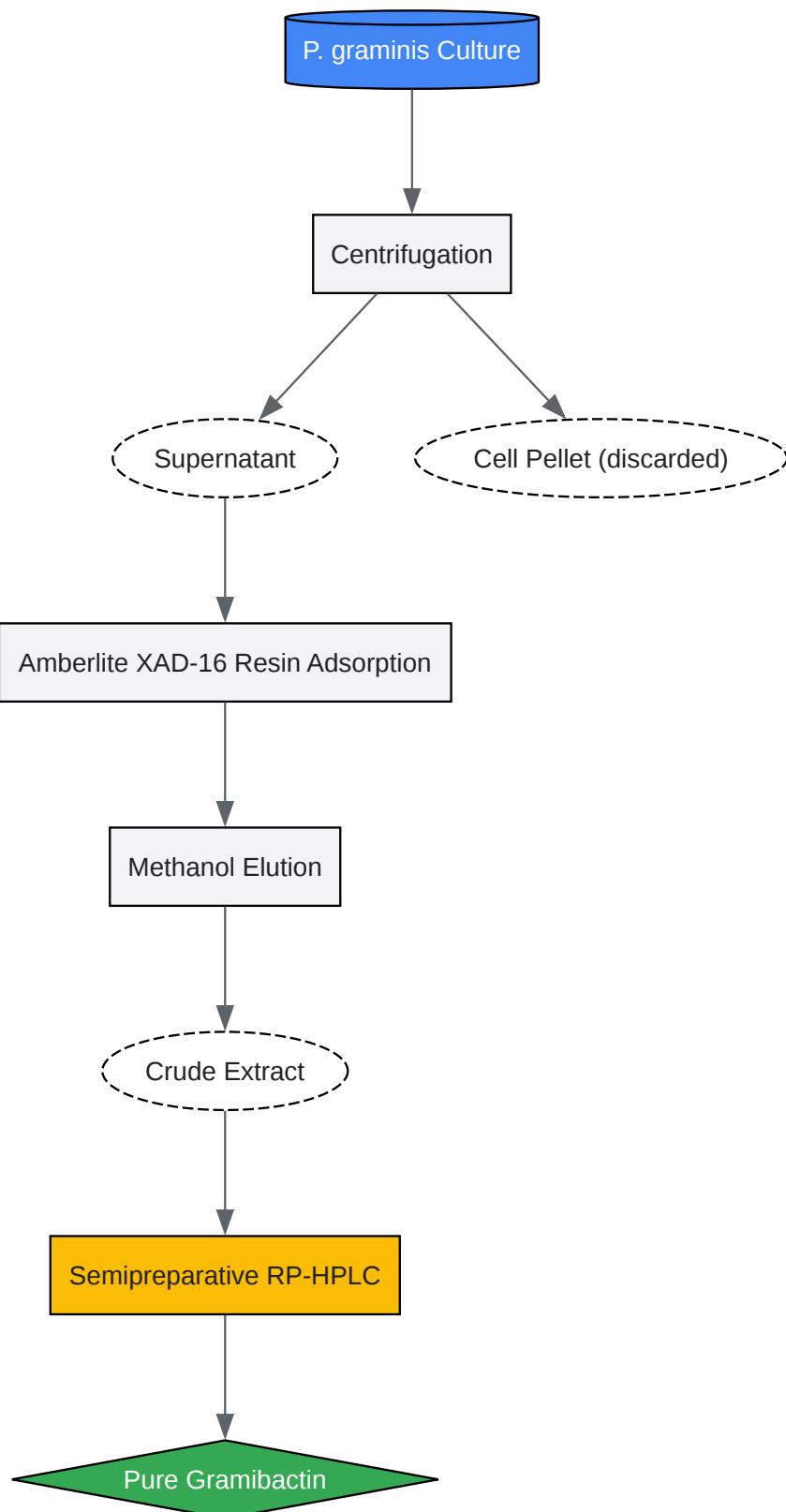
Caption: Biosynthetic pathway of **Gramibactin** from precursors via the grb gene cluster.

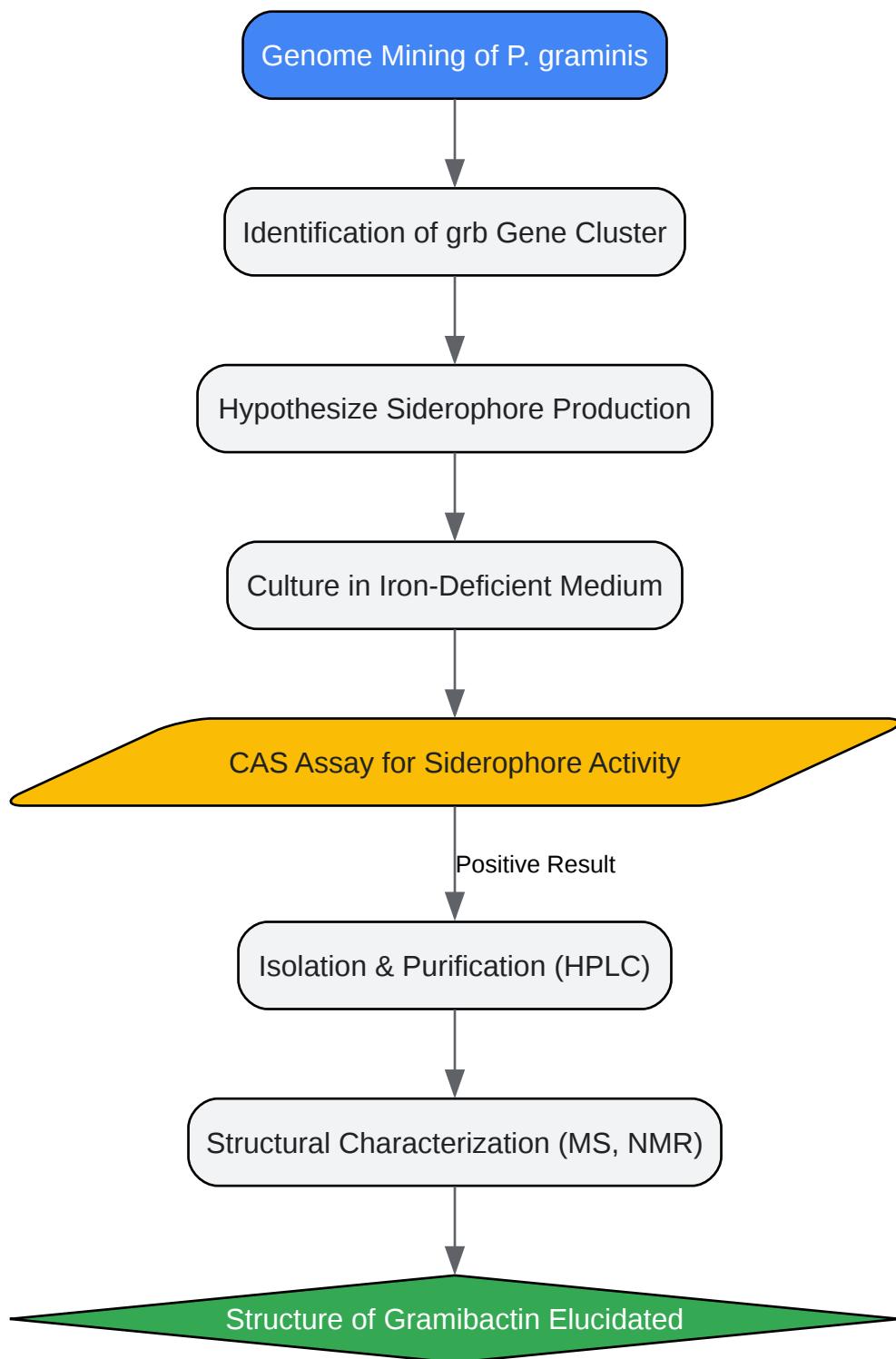
Experimental Protocols

Culturing of *Paraburkholderia graminis* for **Gramibactin** Production

This protocol is designed to induce the production of **Gramibactin** by creating iron-deficient conditions.

a. Media Preparation (Iron-depleted MM9 Medium):


- Prepare a 1-liter solution containing:
 - 7 g of Na_2HPO_4
 - 3 g of KH_2PO_4
 - 1 g of NH_4Cl
 - 0.5 g of NaCl
- Autoclave the solution.
- Separately autoclave solutions of:
 - 2 ml of 1 M MgSO_4
 - 10 ml of 20% glucose
 - 100 μl of 1 M CaCl_2
- Aseptically add the separately autoclaved solutions to the cooled basal medium.
- Crucially, omit iron salts from the trace element solution.


b. Inoculation and Incubation:

- Maintain *P. graminis* on Luria-Bertani (LB) agar plates at 30°C.[\[8\]](#)
- Inoculate a single colony into 3 mL of LB broth and grow for 24 hours at 30°C with shaking at 180 rpm.[\[8\]](#)
- Use this starter culture to inoculate 1-liter cultures of the iron-depleted MM9 medium.[\[8\]](#)
- Incubate the large cultures for 3-5 days at 30°C with shaking.

Isolation and Purification of Gramibactin

This multi-step process involves extraction from the culture supernatant followed by chromatographic purification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. US20210054028A1 - Bacterial siderophore gramibactin - Google Patents [patents.google.com]
- 3. Genomics-Driven Discovery of NO-Donating Diazeniumdiolate Siderophores in Diverse Plant-Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gramibactin is a bacterial siderophore with a diazeniumdiolate ligand system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Microbial Media [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Gramibactin: A Technical Guide to its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192794#discovery-and-isolation-of-gramibactin-from-paraburkholderia-graminis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com